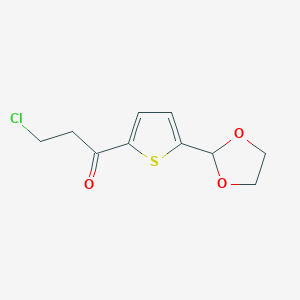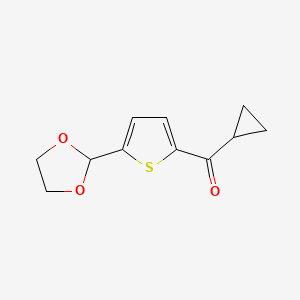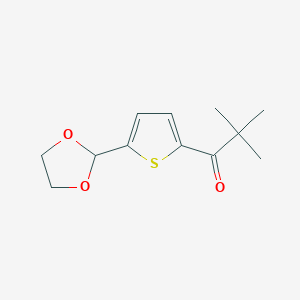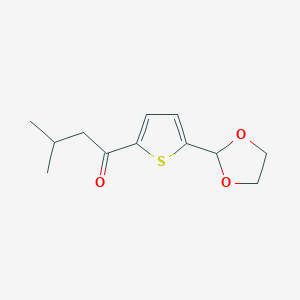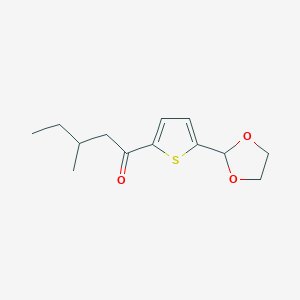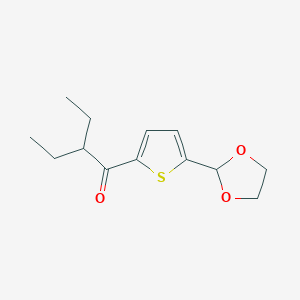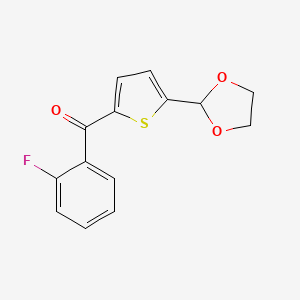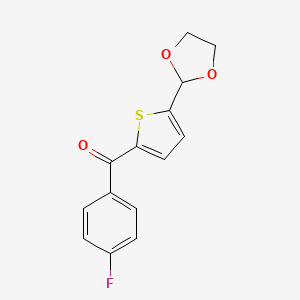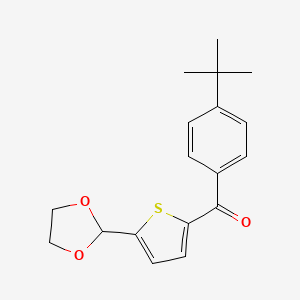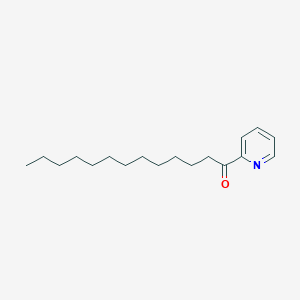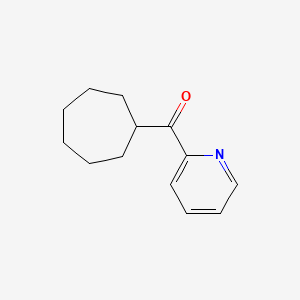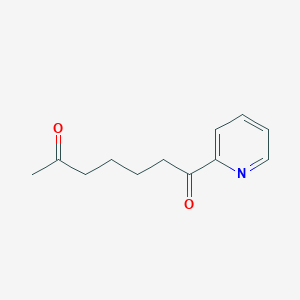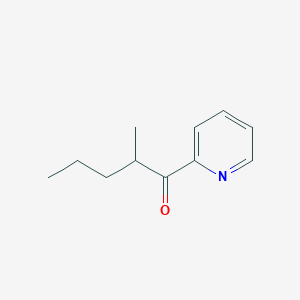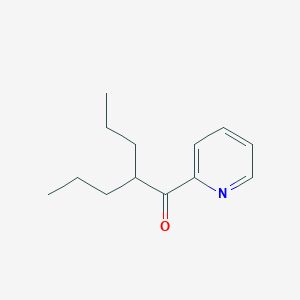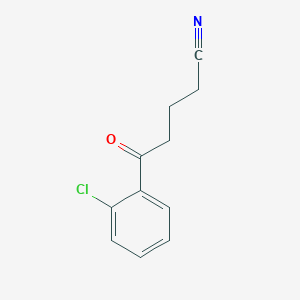
5-(2-Chlorophenyl)-5-oxovaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically involve identifying the compound’s chemical formula, its structure, and its classification (e.g., is it an organic compound, a polymer, a bioactive molecule, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include details about its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, stability, and its chemical behavior under various conditions.Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research has shown that novel heterocyclic compounds containing fragments similar to 5-(2-Chlorophenyl)-5-oxovaleronitrile exhibit antibacterial activity. These compounds have been synthesized and tested against various bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, showing good antibacterial properties (Mehta, 2016).
Antimicrobial Activity
Compounds derived from similar chemical structures have been shown to possess antimicrobial properties. For example, 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one and its derivatives, which share structural similarities with 5-(2-Chlorophenyl)-5-oxovaleronitrile, have been synthesized and demonstrated significant antibacterial and antifungal activities (Kumar et al., 2022).
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds, such as 5-Chlorovaleroyl chloride, have been extensively researched. These studies focus on developing methods for analyzing impurities in compounds, which is crucial for understanding the purity and quality of the final product in pharmaceutical applications (Tang et al., 2010).
Role in Organic Solar Cells
Investigations into the utility of similar compounds in the field of renewable energy have been conducted. For instance, the synthesis and evaluation of certain chlorophenyl acrylonitrile derivatives as electron acceptors in bulk heterojunction organic solar cells have shown promising results (Kazici et al., 2016).
Anti-Cancer Research
Some derivatives have been studied for their potential in cancer treatment. For example, novel 1,2,4-triazolin-3-one derivatives, which include 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl) groups, have been synthesized and evaluated for their anticancer activities against various human tumor cell lines (Kattimani et al., 2013).
Antiviral Activity
Research has also delved into the antiviral properties of related compounds. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and shown to have anti-tobacco mosaic virus activity (Chen et al., 2010).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, and precautions
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGABGCJIKNTNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642240 |
Source


|
| Record name | 5-(2-Chlorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-5-oxovaleronitrile | |
CAS RN |
898767-76-5 |
Source


|
| Record name | 5-(2-Chlorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

